molecular formula C14H15F3N2O2 B14893379 tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate

tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate

Cat. No.: B14893379
M. Wt: 300.28 g/mol
InChI Key: DJZAMWIJBLRLLA-UHFFFAOYSA-N
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Description

tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate: is a chemical compound with the molecular formula C14H15F3N2O2 and a molecular weight of 300.28 g/mol . This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a prop-2-yn-1-yl group, and a tert-butyl carbamate group. These structural features make it a valuable compound in various scientific research applications.

Preparation Methods

The synthesis of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves several steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction typically involves the use of reagents such as tert-butyl chloroformate , prop-2-yn-1-ylamine , and 2-(trifluoromethyl)pyridine-4-carboxylic acid . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity.

Chemical Reactions Analysis

tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like or , leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl prop-2-yn-1-yl(2-(trifluoromethyl)pyridin-4-yl)carbamate can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

tert-butyl N-prop-2-ynyl-N-[2-(trifluoromethyl)pyridin-4-yl]carbamate

InChI

InChI=1S/C14H15F3N2O2/c1-5-8-19(12(20)21-13(2,3)4)10-6-7-18-11(9-10)14(15,16)17/h1,6-7,9H,8H2,2-4H3

InChI Key

DJZAMWIJBLRLLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)C1=CC(=NC=C1)C(F)(F)F

Origin of Product

United States

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